molecular formula C21H32N2O2 B12455181 N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide

N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide

Cat. No.: B12455181
M. Wt: 344.5 g/mol
InChI Key: JEIDKFSOXWJJPO-UHFFFAOYSA-N
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Description

“N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” is a synthetic organic compound Its structure includes an ethanediamide backbone with substituted phenyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” typically involves multi-step organic reactions. One possible route could be:

    Formation of the Ethanediamide Backbone: Starting with ethylenediamine, react with an appropriate acyl chloride to form the ethanediamide backbone.

    Substitution on the Phenyl Ring: Introduce the ethyl group to the phenyl ring via Friedel-Crafts alkylation.

    Cyclohexyl Substitution: Attach the cyclohexyl group with the 2-methylbutan-2-yl substituent through a Grignard reaction or similar organometallic reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.

    Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or cyclohexyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the synthesis of polymers, resins, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar substituents.

    N-(4-methylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.

    N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.

Uniqueness

The uniqueness of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” lies in its specific combination of substituents and the potential properties they confer, such as enhanced stability, reactivity, or biological activity.

Properties

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

N'-(4-ethylphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide

InChI

InChI=1S/C21H32N2O2/c1-5-15-7-11-17(12-8-15)22-19(24)20(25)23-18-13-9-16(10-14-18)21(3,4)6-2/h7-8,11-12,16,18H,5-6,9-10,13-14H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

JEIDKFSOXWJJPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)CC

Origin of Product

United States

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